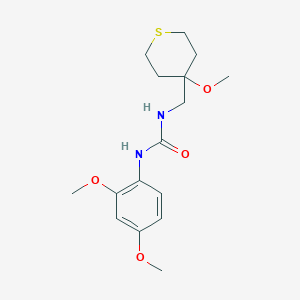

![molecular formula C20H16BrN3O2 B2932444 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260700-96-6](/img/structure/B2932444.png)

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

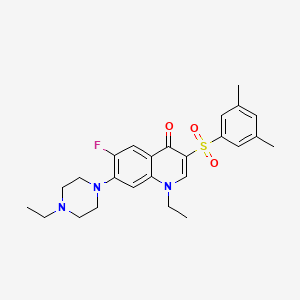

The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . It also seems to contain a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a quinolinone structure, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3,4-oxadiazoles can generally be synthesized through reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The synthesis and characterization of derivatives structurally related to the specified compound have been extensively studied. For instance, Sirgamalla and Boda (2019) synthesized a series of derivatives for antibacterial and antifungal activity evaluation against multiple strains, indicating their potential utility in developing new antimicrobial agents (Sirgamalla & Boda, 2019). This suggests that compounds with similar structures could be explored for their antimicrobial properties.

Molecular Docking and Antimicrobial Activities

Compounds with the bromophenyl and oxadiazole moiety have shown promising results in molecular docking studies, indicating their potential as bioactive molecules. For example, the synthesis and antimicrobial evaluation of certain oxadiazole compounds have demonstrated significant activity against various microbial species, suggesting the structural framework's relevance in designing antimicrobial agents (Gul et al., 2017).

Antioxidant and Antihypertensive Potential

Research on derivatives featuring the oxadiazole ring and linked quinoline structures have explored their in vitro antioxidant, antibacterial, and antihypertensive activities. These studies reveal that modifications on the core structure significantly impact the compound's biological activities, suggesting a pathway for the development of therapeutic agents (Naik, Patil, & Satyanarayan, 2014).

Thermo-Physical Property Studies

The study of thermo-physical properties of related compounds in various solvents at different temperatures provides insights into the molecular interactions and stability of these molecules. Such studies are crucial for understanding the solubility, reactivity, and application potential in various mediums (Godhani et al., 2013).

Anticancer Activity Exploration

The design and synthesis of novel α-aminophosphonate derivatives containing oxoquinoline structures, and their evaluation against various cancer cell lines indicate the therapeutic potential of such compounds. The detailed mechanism of action, including cell cycle arrest and apoptosis induction, underscores the importance of structural features in medicinal chemistry research (Fang et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence various biological activities, such as anti-inflammatory effects

Result of Action

Similar compounds have been found to exhibit various biological activities

Analyse Biochimique

Biochemical Properties

The compound’s biochemical properties are largely determined by its structural features. The oxadiazole ring is a heterocyclic compound that has been associated with various biological activities . The bromophenyl group can enhance the lipophilicity of the compound, potentially influencing its interactions with biomolecules

Cellular Effects

The cellular effects of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one are currently unknown. It is possible that the compound could influence cell function through its interactions with various cellular components. Its potential impact on cell signaling pathways, gene expression, and cellular metabolism would be of particular interest .

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-10-12(2)4-9-17(15)24)20-22-19(23-26-20)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXXPEYCTNDOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)

![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)

![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)

![Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2932384.png)